
1-(Benzenesulfonyl)-1H-1,2,4-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide is a compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a phenylsulfonyl group attached to a triazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 1H-1,2,4-triazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature. The resulting sulfonyl triazole is then further reacted with a carboxamide derivative to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The triazole ring can also interact with nucleic acids, affecting their function. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide can be compared with other sulfonyl triazoles and related compounds:
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid: Similar in structure but with an indole ring instead of a triazole ring.
2-(Phenylsulfonyl)-2H-1,2,3-triazole: Another sulfonyl triazole with a different substitution pattern, leading to variations in reactivity and biological properties.
Phenyl sulfonylacetophenone: A sulfone derivative used in heterocyclic synthesis, showing different reactivity due to the presence of a ketone group.
The uniqueness of 1-(Phenylsulfonyl)-1H-1,2,4-triazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
62881-67-8 |
|---|---|
Molekularformel |
C9H8N4O3S |
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C9H8N4O3S/c10-8(14)9-11-6-12-13(9)17(15,16)7-4-2-1-3-5-7/h1-6H,(H2,10,14) |
InChI-Schlüssel |
AZVYSBKNBMWPRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=NC=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


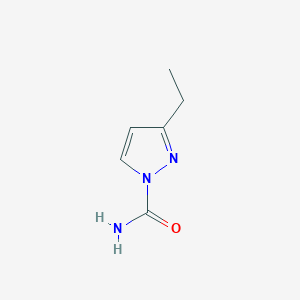
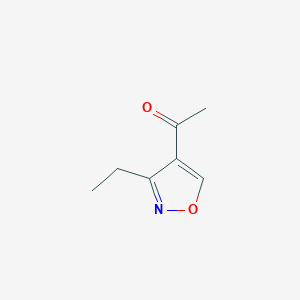
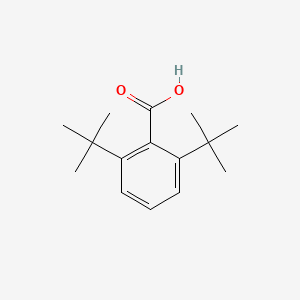
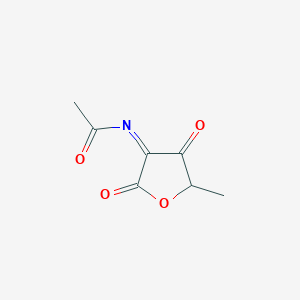

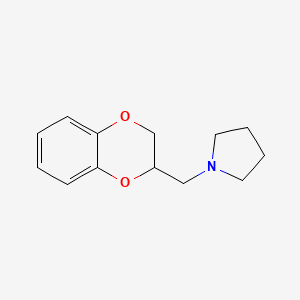
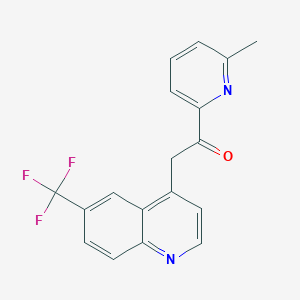

![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)

![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)
![azane;(NZ,Z)-N-[(2-hydroxyphenyl)methylidene]benzenecarbohydrazonothioate;palladium](/img/structure/B12872978.png)
